Cytotoxic Activity of Murrayacarpin B vs. 8-Alkylated Coumarin Analogs in Human Adenocarcinoma Cells
Murrayacarpin B exhibits superior cytotoxic potency against HCT116 colon cancer cells compared to closely related 8-alkylated coumarins from the same Murraya source. In a 2025 study, podurin A (IC50 103.9 μM), podurin B (IC50 159.7 μM), and mexoticin (IC50 170.3 μM) showed weak activity, whereas a separate 2023 study reported Murrayacarpin B with an IC50 of 25 μM against the same HCT116 cell line after 48-hour treatment [1].
| Evidence Dimension | Cytotoxic potency (IC50) against human colorectal adenocarcinoma (HCT116) cells |
|---|---|
| Target Compound Data | IC50 = 25 μM (48 h) |
| Comparator Or Baseline | Podurin A: IC50 = 103.9 μM; Podurin B: IC50 = 159.7 μM; Mexoticin: IC50 = 170.3 μM |
| Quantified Difference | Murrayacarpin B is 4.2x more potent than podurin A and >6x more potent than mexoticin |
| Conditions | HCT116 human colorectal adenocarcinoma cell line; 48 h incubation for Murrayacarpin B; unspecified for comparators |
Why This Matters
This 4-6x potency advantage in the same cell line suggests Murrayacarpin B offers a superior starting point for hit-to-lead optimization in colorectal cancer programs, directly impacting procurement decisions for bioactive screening libraries.
- [1] Kumari S, et al. Combined Prioritization and Dereplication Based Rapid Identification of New 8-Alkylated Coumarine: Podurins A and B from Leaves of Murraya paniculata and Cytotoxic Evaluation. New J Chem. 2025. View Source
